N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE
Overview
Description
N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a sulfonamide group attached to a phenyl ring, which is further connected to a pyridine carboxamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-aminobenzenesulfonamide with prop-2-en-1-yl bromide to form the sulfonamide intermediate. This intermediate is then coupled with pyridine-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative coupling reagents and solvents that are more environmentally friendly and cost-effective may be explored.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide or carboxamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. Additionally, the pyridine carboxamide moiety can interact with receptor proteins, modulating their function and affecting cellular signaling pathways.
Comparison with Similar Compounds
N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE can be compared with other sulfonamide and carboxamide-containing compounds:
Sulfanilamide: A simple sulfonamide used as an antibacterial agent.
Pyridine-3-carboxamide: A basic structure found in many biologically active compounds.
N-(Prop-2-en-1-yl)acetamide: A related compound with a similar prop-2-en-1-yl group but different functional groups.
The uniqueness of this compound lies in its combination of sulfonamide and pyridine carboxamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(prop-2-enylsulfamoyl)phenyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-2-9-17-22(20,21)14-7-5-13(6-8-14)18-15(19)12-4-3-10-16-11-12/h2-8,10-11,17H,1,9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAUCEJGOQJGPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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